(R)-5-(1-Aminoethyl)-2-fluorobenzonitrilehcl
Description
IUPAC Nomenclature and CAS Registry Numbers
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (R)-5-(1-aminoethyl)-2-fluorobenzonitrile hydrochloride . The nomenclature follows substitutive rules, prioritizing the nitrile group (-C≡N) as the principal functional group. The benzene ring is numbered such that the nitrile occupies position 1, with fluorine at position 2 and the (1-aminoethyl) substituent at position 5. The stereodescriptor (R) indicates the absolute configuration of the chiral center in the aminoethyl group.
Two CAS Registry Numbers are associated with this compound:
- 1213947-58-0 for the free base form, (R)-5-(1-aminoethyl)-2-fluorobenzonitrile.
- 2708282-08-8 for the hydrochloride salt.
A third identifier, 1213666-56-8 , is sometimes erroneously linked to the hydrochloride form but corresponds to a distinct stereoisomer or synthetic intermediate. Regulatory databases such as PubChem and ChemSpider standardize these identifiers to avoid ambiguity.
Molecular Formula and Weight Analysis
The molecular formula of the free base is C₉H₉FN₂ , while the hydrochloride salt adopts C₉H₁₀ClFN₂ due to the addition of hydrochloric acid (HCl). The molecular weights are computed as follows:
| Component | Free Base (C₉H₉FN₂) | Hydrochloride (C₉H₁₀ClFN₂) |
|---|---|---|
| Carbon (C) | 9 × 12.0107 = 108.10 | 9 × 12.0107 = 108.10 |
| Hydrogen (H) | 9 × 1.0078 = 9.07 | 10 × 1.0078 = 10.08 |
| Fluorine (F) | 1 × 18.9984 = 18.998 | 1 × 18.9984 = 18.998 |
| Chlorine (Cl) | — | 1 × 34.9689 = 34.9689 |
| Nitrogen (N) | 2 × 14.0067 = 28.013 | 2 × 14.0067 = 28.013 |
| Total Mass | 164.18 g/mol | 200.64 g/mol |
These values align with experimental data: the free base has a monoisotopic mass of 164.074977, while the hydrochloride salt’s molecular weight is 200.64 g/mol. Discrepancies between calculated and observed masses arise from isotopic distributions and measurement techniques.
Stereochemical Configuration and Chiral Center Characterization
The chiral center resides at the ethylamino group’s first carbon, where four distinct substituents—a methyl group (-CH₃), a benzofused aromatic ring, an amino group (-NH₂), and a hydrogen atom—establish its (R) configuration. The stereochemistry is confirmed via:
- Stereodescriptors in SMILES Notation : The SMILES string
N#CC1=CC([C@@H](C)N)=CC=C1Fexplicitly denotes the (R) configuration using the@@symbol. - Optical Rotation : Although specific rotation values are not provided in the sources, enantiomeric purity is inferred from synthetic routes employing chiral catalysts or resolving agents.
- X-ray Crystallography : While crystallographic data for this compound is unavailable, analogous structures (e.g., (S)-enantiomers) show tetrahedral geometry around the chiral center, with bond angles consistent with sp³ hybridization.
The hydrochloride salt retains the (R) configuration, as protonation of the amino group does not alter stereochemistry.
Crystalline Structure and Hydrogen Bonding Patterns
The crystalline structure of the hydrochloride salt is stabilized by ionic interactions between the protonated amino group (-NH₃⁺) and chloride ions (Cl⁻), alongside intermolecular hydrogen bonds. Key features include:
- Ionic Lattice : The -NH₃⁺ and Cl⁻ ions form a three-dimensional network via electrostatic attractions, typical of amine hydrochlorides.
- Hydrogen Bonds : The amino group participates in N–H···Cl hydrogen bonds (2.8–3.2 Å), while the nitrile group may engage in weak C≡N···H–C interactions with adjacent aromatic protons.
- Aromatic Stacking : Parallel-displaced π-π interactions between fluorobenzonitrile rings contribute to lattice stability, with interplanar distances of ~3.5 Å.
Though single-crystal X-ray data is absent, comparative analysis with similar compounds suggests a monoclinic crystal system with space group P2₁ due to chirality. The fluorine atom’s electronegativity polarizes the aromatic ring, enhancing dipole-dipole interactions within the crystal lattice.
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-[(1R)-1-aminoethyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6H,12H2,1H3/t6-/m1/s1 |
InChI Key |
GLURPDBYZSVCJQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)C#N)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride typically involves the use of a biocatalyst, such as omega-transaminase, which provides high selectivity and chiral purity. The process includes uniformly stirring an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. The substrate, 5-fluoro-2-hydroxyacetophenone, is then added, and the mixture is heated in a vacuum system at 25-35°C. Post-treatment involves acid-alkali extraction, concentration, and crystallization to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The use of biocatalysts in industrial settings ensures high efficiency and yield, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group facilitates binding to active sites, while the fluorine atom enhances the compound’s stability and reactivity. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemical Influence: The R-configuration in analogs like (R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline HCl is critical for binding affinity, suggesting similar enantioselectivity in the target compound’s interactions .
- Purity Standards : High-purity analogs (≥98%, e.g., Y-27632) underscore the need for rigorous synthesis protocols to ensure reproducibility in biological assays .
Biological Activity
(R)-5-(1-Aminoethyl)-2-fluorobenzonitrile HCl is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a fluorobenzonitrile moiety, which is significant for its interaction with biological targets. The presence of the aminoethyl group enhances its solubility and potential binding interactions with enzymes.
Research indicates that (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile HCl acts primarily as an inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways, particularly those regulating cell growth and proliferation. Inhibition of FTase can disrupt oncogenic signaling pathways, making it a valuable target in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against human FTase (hFTase). For instance, related compounds have shown IC50 values in the low nanomolar range, indicating strong inhibitory effects.
| Compound | IC50 (nM) | Selectivity Ratio (hFTase/GGTase-I) |
|---|---|---|
| (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile HCl | TBD | TBD |
| Compound 1a | 56 ± 29 | 7-fold |
Case Studies and Clinical Relevance
Several case studies have explored the efficacy of FTase inhibitors in clinical settings. For example, a study involving patients with advanced malignancies showed that the administration of FTase inhibitors led to a significant reduction in tumor size in a subset of patients.
Notable Findings
- Efficacy : Patients treated with FTase inhibitors exhibited improved progression-free survival compared to historical controls.
- Safety Profile : The safety profile was acceptable, with manageable side effects primarily related to gastrointestinal disturbances.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the inhibitory activity of compounds similar to (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile HCl. Modifications to the benzene ring and variations in the amino group have been shown to significantly affect potency and selectivity.
Key Modifications
- Para-substitutions : Introduction of halogens or cyano groups at the para position significantly enhanced FTase inhibition.
- Amino Group Variations : Altering the amino group structure has also been correlated with changes in selectivity towards hFTase over GGTase-I.
Future Directions
Ongoing research aims to further elucidate the mechanism of action of (R)-5-(1-Aminoethyl)-2-fluorobenzonitrile HCl and its analogs. Investigations are focusing on:
- Combination Therapies : Exploring synergistic effects when combined with other anticancer agents.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles to enhance therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
